molecular formula C18H17NO3 B1386809 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1170989-53-3

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1386809
CAS No.: 1170989-53-3
M. Wt: 295.3 g/mol
InChI Key: MTPBQYOSFCPTSM-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a 4-methylbenzyl group, and a carboxylic acid functional group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 4-methylbenzylamine with a suitable quinoline derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and physical properties, which can be further explored for different applications.

Scientific Research Applications

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

  • 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
  • 1-(4-Chlorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
  • 1-(4-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Comparison: Compared to these similar compounds, 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-2-4-13(5-3-12)11-19-16-8-6-15(18(21)22)10-14(16)7-9-17(19)20/h2-6,8,10H,7,9,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBQYOSFCPTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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